molecular formula C13H18O B12624185 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene CAS No. 917507-06-3

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene

Cat. No.: B12624185
CAS No.: 917507-06-3
M. Wt: 190.28 g/mol
InChI Key: YNSFKWICRUTSPR-UHFFFAOYSA-N
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Description

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene is a synthetic organic compound with the molecular formula C13H18O. This compound features a benzene ring disubstituted with a methyl group and a 3-methoxy-3-methylbut-1-enyl chain, a structure that classifies it as an aromatic ether and alkene. Compounds with similar alkene-ether substituents are of significant interest in organic synthesis and fragrance research, often serving as key intermediates or building blocks for more complex molecules . The structural motif of a prenyl-like chain attached to an aromatic system is commonly explored for its potential biological activity and organoleptic properties . Researchers value this compound for developing novel chemical entities in medicinal chemistry and for studying structure-activity relationships. It is strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

917507-06-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-methoxy-3-methylbut-1-enyl)-2-methylbenzene

InChI

InChI=1S/C13H18O/c1-11-7-5-6-8-12(11)9-10-13(2,3)14-4/h5-10H,1-4H3

InChI Key

YNSFKWICRUTSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC(C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene typically involves the alkylation of 2-methylbenzene with 3-methoxy-3-methylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.

Scientific Research Applications

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a starting material for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of organic compounds with biological systems.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with key analogs, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physical State (25°C)
1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene C₁₃H₁₈O 190.28 2-methylbenzene, 3-methoxy-3-methylbutenyl Likely liquid
1-Methoxy-3-(3-methylbut-2-en-1-yl)benzene C₁₂H₁₆O 176.25 3-methoxybenzene, 3-methylbut-2-enyl Liquid (predicted)
3-METHYL-4-PHENYL-1-BUTENE C₁₁H₁₄ 146.23 Benzene, 3-methylbut-1-enyl Liquid
Ethyl (E)-3-(4-(tert-butoxy)-3-methylphenyl)acrylate C₁₆H₂₂O₃ 262.35 tert-butoxy, acrylate ester Oily liquid

Key Differences and Implications:

The methoxy group in both compounds enhances electron density on the aromatic ring, but the tert-butoxy group in provides stronger steric shielding, directing regioselectivity in Pd-catalyzed olefinations.

Applications in Catalysis :

  • Compounds with N,O-bidentate directing groups (e.g., ) facilitate metal-catalyzed C–H activation. The absence of such groups in the target compound limits its utility in analogous reactions.
  • Ethyl acrylate derivatives (e.g., ) achieve moderate yields (55%) in Pd-catalyzed olefinations, suggesting that the target compound’s methoxy group could similarly stabilize transition states in cross-coupling reactions.

Thermodynamic Stability: The conjugated double bond in 3-METHYL-4-PHENYL-1-BUTENE increases stability compared to non-conjugated analogs. The target compound’s butenyl chain may adopt a less stable trans configuration due to methoxy steric effects.

Table 2: Reaction Performance in Pd-Catalyzed Systems

Compound Reaction Type Yield (%) Selectivity (E/Z) Reference
Ethyl (E)-3-(4-(tert-butoxy)-3-methylphenyl)acrylate Olefination 55 >20:1
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C–H functionalization N/A N/A

Biological Activity

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene, also known as 1-methoxy-3-(3-methylbut-2-en-1-yl)benzene, is an organic compound with significant biological activity. Its unique structure, characterized by a methoxy group and a prenyl group attached to a methyl-substituted benzene ring, enhances its solubility in organic solvents and may influence its interactions with biological systems. This article reviews the biological properties of the compound, focusing on its antimicrobial and antioxidant activities, mechanisms of action, and comparative studies with structurally similar compounds.

The molecular formula for 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene is C12H16O, with a molecular weight of 176.25 g/mol. Its structural features include:

PropertyValue
CAS Number 100103-33-1
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
InChI Key YKBWTDGPVYTMKD-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene exhibits notable antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting potential as a natural preservative or therapeutic agent. The compound's interaction with microbial cell membranes may disrupt their integrity, leading to cell death.

Antioxidant Activity

The presence of the methoxy group is believed to enhance the compound's antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress linked to various diseases. In vitro assays have demonstrated that this compound can scavenge free radicals effectively, indicating its potential application in health supplements or pharmaceuticals aimed at oxidative stress mitigation.

The biological effects of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene are attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound may modulate the activity of certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, influencing signaling pathways that regulate cellular processes.

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Comparative Analysis

To understand the uniqueness of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene Similar methoxy and prenyl groupsDifferent substitution pattern on benzene ring
4-Bromo-1-methoxy-2-(3-methylbut-2-en-1-yl)benzene Contains bromine atomPotentially altered reactivity due to halogen
(2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one More complex with additional functional groupsIncreased complexity may lead to different biological properties

This comparison highlights how slight variations in substituents can significantly impact chemical behavior and biological activity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • A study demonstrated that compounds with methoxy and prenyl groups exhibited varying degrees of Topoisomerase I (Top1) inhibitory activity, suggesting potential applications in cancer therapy .
  • Another study focused on the synthesis and evaluation of thiazole-based stilbene analogs for their cytotoxicity against cancer cell lines, providing insights into structure–activity relationships that could be relevant for 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene .

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